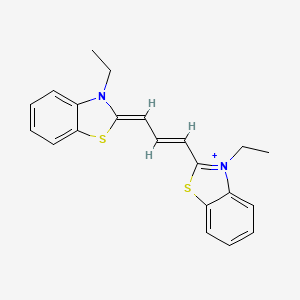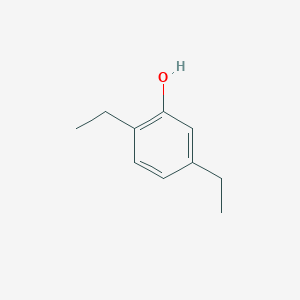
2,5-Diethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diethylphenol is an organic compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol . It is a derivative of phenol, characterized by the presence of two ethyl groups at the 2 and 5 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Diethylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with ethyl halides in the presence of a base. The reaction typically occurs under reflux conditions, using a solvent such as ethanol or methanol .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic processes that involve the use of metal catalysts. These processes are designed to optimize yield and purity while minimizing by-products. The specific conditions, such as temperature, pressure, and catalyst type, are carefully controlled to achieve the desired outcome .
化学反应分析
Types of Reactions: 2,5-Diethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
科学研究应用
2,5-Diethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Investigations into its pharmacological properties have shown promise for therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 2,5-Diethylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological and pharmacological effects. The specific pathways and targets depend on the context of its application .
相似化合物的比较
- 2,3-Diethylphenol
- 3,5-Diethylphenol
- 2,5-Dimethylphenol
Comparison: 2,5-Diethylphenol is unique due to the specific positioning of its ethyl groups, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
属性
CAS 编号 |
876-20-0 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC 名称 |
2,5-diethylphenol |
InChI |
InChI=1S/C10H14O/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7,11H,3-4H2,1-2H3 |
InChI 键 |
AQFCDVGUEQOTAC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


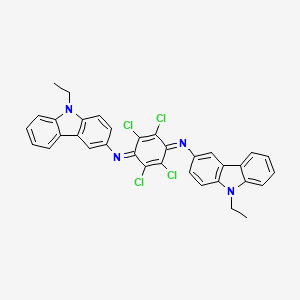
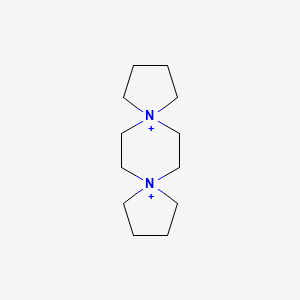
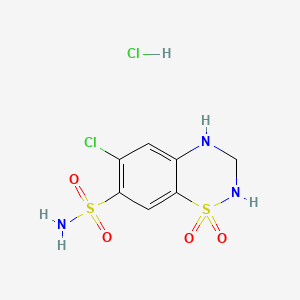

![Dimethyl 5-({[4-(hexadecyloxy)-3-nitrophenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12804682.png)

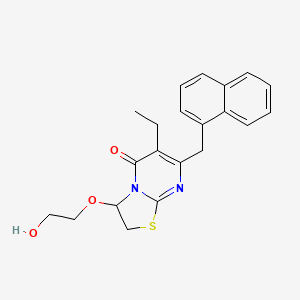

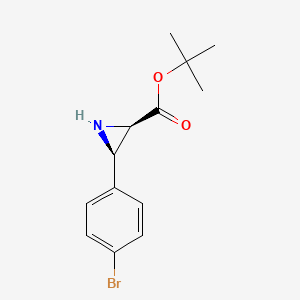
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(2-methylphenyl)azo]-](/img/structure/B12804710.png)



